molecular formula C13H11F3N4O B2998232 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2034312-56-4

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2998232
CAS No.: 2034312-56-4
M. Wt: 296.253
InChI Key: DXPZTKXRZUPROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic compound that features a triazole ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group

Mechanism of Action

Target of Action

The primary target of this compound is the Bcr-Abl protein . This protein is a fusion protein that results from a specific chromosomal translocation, known as the Philadelphia chromosome. The Bcr-Abl protein has been implicated in several forms of leukemia, including chronic myeloid leukemia (CML).

Mode of Action

The compound interacts with the Bcr-Abl protein by inhibiting its kinase activities . It has shown significant inhibition against a broad spectrum of Bcr-Abl mutants, including the gatekeeper T315I and p-loop mutations, which are associated with disease progression in CML .

Biochemical Pathways

The inhibition of the Bcr-Abl protein affects the downstream signaling pathways that are responsible for cell proliferation and survival. By inhibiting the kinase activities of Bcr-Abl, the compound disrupts these pathways, leading to the suppression of cell proliferation .

Result of Action

The result of the compound’s action is the suppression of the proliferation of leukemia cells. The most potent compounds strongly inhibited the proliferation of K562, KU812 human CML cells, and a panel of murine Ba/F3 cells ectopically expressing either Bcr-Abl (WT) or any of a panel of other Bcr-Abl mutants that have been shown to contribute to clinical acquired resistance, including Bcr-Abl (T315I), with IC (50) values in low nanomolar ranges .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting with the formation of the triazole ring. One common method is the 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry" . This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols, under basic conditions. The final step involves the coupling of the triazole and azetidine intermediates with the trifluoromethyl-substituted phenyl group, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form triazolium salts.

    Reduction: The azetidine ring can be reduced to form azetidinol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Triazolium salts.

    Reduction: Azetidinol derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone has been studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making this compound a candidate for the development of new pharmaceuticals .

Medicine

Medically, this compound has shown promise in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a potential therapeutic agent .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and resistance to degradation, making it suitable for use in coatings, adhesives, and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is unique due to the presence of the azetidine ring and the trifluoromethyl-substituted phenyl group. These features enhance its stability, bioavailability, and potential for diverse applications in various fields .

Properties

IUPAC Name

[3-(triazol-1-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O/c14-13(15,16)11-4-2-1-3-10(11)12(21)19-7-9(8-19)20-6-5-17-18-20/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPZTKXRZUPROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.